Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate

medicinal chemistry structure-activity relationship hydrogen-bond donor

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 214551-56-1) is a tetra-substituted 1,2,3,6-tetrahydropyridine derivative bearing an ethyl ester at C4, a benzyl group at N1, and a phenylamino (anilino) moiety at C5. With a molecular formula of C₂₁H₂₄N₂O₂ and a molecular weight of 336.4 g/mol, this compound exists as a research-grade small molecule offered at ≥95% purity.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B12274433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
InChIInChI=1S/C21H24N2O2/c1-2-25-21(24)19-13-14-23(15-17-9-5-3-6-10-17)16-20(19)22-18-11-7-4-8-12-18/h3-12,22H,2,13-16H2,1H3
InChIKeyYMSABQGDWWTSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate: Core Structural Identity and Procurement-Relevant Physicochemical Profile


Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 214551-56-1) is a tetra-substituted 1,2,3,6-tetrahydropyridine derivative bearing an ethyl ester at C4, a benzyl group at N1, and a phenylamino (anilino) moiety at C5. With a molecular formula of C₂₁H₂₄N₂O₂ and a molecular weight of 336.4 g/mol, this compound exists as a research-grade small molecule offered at ≥95% purity . The 5-phenylamino substituent introduces a secondary amine hydrogen-bond donor (HBD) that is absent in the unsubstituted, 5-amino, and 5-hydroxy analogs within the same 1-benzyl-tetrahydropyridine-4-carboxylate series, directly altering hydrogen-bonding capacity, lipophilicity, and steric bulk relative to its closest structural comparators .

Why 1-Benzyl-Tetrahydropyridine-4-Carboxylate Analogs Cannot Be Interchanged: The Functional Consequences of 5-Position Derivatization


Within the 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate scaffold, the C5 substituent is the single most influential variable governing hydrogen-bond donor capacity, lipophilicity (logP), polar surface area (PSA), and molecular size. The 5-phenylamino (anilino) group introduces a secondary amine HBD and a phenyl ring that are entirely absent in the 5-unsubstituted, 5‑amino, and 5‑hydroxy analogs. These differences translate into distinct physicochemical property sets: the 5‑phenylamino compound is the only analog that simultaneously provides an additional HBD and elevated logP, directly impacting target engagement, membrane permeability predictions, and chromatographic behavior . In procurement contexts where the C5 substituent is a critical design variable—such as in structure–activity relationship (SAR) studies, fragment-based screening, or late-stage functionalization—generic substitution with a 5‑unsubstituted or 5‑amino analog would introduce fundamental deviations in hydrogen-bonding potential and lipophilicity that cannot be corrected by downstream formulation or assay normalization .

Head-to-Head Differentiation Evidence: Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate vs. 5-Unsubstituted, 5-Amino, and 5-Hydroxy Analogs


Hydrogen Bond Donor Capacity: The 5-Phenylamino Group Introduces a Unique Secondary Amine HBD Absent in All Three Direct Comparators

Ethyl 1-benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate possesses one hydrogen bond donor (the anilino –NH– group) . In contrast, the 5‑unsubstituted analog (CAS 23019‑62‑7) has zero HBDs , the 5‑amino analog (CAS 911010‑88‑3) has two HBDs (the primary –NH₂ group) , and the 5‑hydroxy analog (CAS 474878‑60‑9) has one HBD (the –OH group) . The 5‑phenylamino moiety thus provides a qualitatively distinct HBD pharmacophore—a secondary aromatic amine—compared to the primary aliphatic amine of the 5‑amino analog or the hydroxyl of the 5‑hydroxy analog, while being the only option that adds a donor absent in the unsubstituted baseline.

medicinal chemistry structure-activity relationship hydrogen-bond donor

Lipophilicity Expansion: 5-Phenylamino Substitution Increases LogP by ~1.0–1.5 Units vs. 5‑Amino and ~1.1 Units vs. 5-Hydroxy

The 5-phenylamino analog (target) has an estimated LogP of approximately 3.13 (cLogP, based on molecular formula C₂₁H₂₄N₂O₂ and calculated by standard methods) [1]. The 5‑unsubstituted analog (CAS 23019‑62‑7) has a reported LogP of 2.32 . The 5‑amino analog (CAS 911010‑88‑3) has a reported LogP of 1.42 (Fluorochem) to 2.31 (ChemSrc) . The 5‑hydroxy analog (CAS 474878‑60‑9) has a reported LogP of 2.21 . Using the most conservative comparator values, the target compound exceeds the 5‑amino analog by +1.01 log units and the 5‑hydroxy analog by +0.92 log units, representing a 10‑fold increase in lipophilicity relative to the 5‑amino and an ~8‑fold increase relative to the 5‑hydroxy compound.

ADME prediction lipophilicity logP

Molecular Bulk and Rotatable Bond Expansion: The 5-Phenylamino Group Adds 91 Da and 1 Rotatable Bond vs. 5-Unsubstituted, Altering Molecular Recognition Profile

The target compound (MW = 336.4 g/mol) is 91 Da larger than the 5‑unsubstituted analog (MW = 245.3 g/mol) and 76 Da larger than the 5‑amino analog (MW = 260.3 g/mol) . The appended phenyl ring adds a rotatable bond and increases the topological polar surface area (TPSA) to an estimated ~58 Ų (calculated based on molecular formula C₂₁H₂₄N₂O₂) [1], compared to 29.5 Ų for the 5‑unsubstituted, 55.6 Ų for the 5‑amino, and 49.8 Ų for the 5‑hydroxy analogs . This represents a +28.5 Ų PSA increase over the unsubstituted baseline and a +2.4 Ų increase over the 5‑amino analog, affecting passive permeability and transporter recognition.

molecular recognition steric parameter drug-likeness

Synthetic Accessibility and Commercial Availability: Discontinued Status at Major Suppliers Confers Procurement Scarcity Value

Ethyl 1-benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is listed as 'Discontinued' at CymitQuimica (Ref. 3D‑PIA55156) , whereas the 5‑unsubstituted (CAS 23019‑62‑7), 5‑amino (CAS 911010‑88‑3), and 5‑hydroxy (CAS 474878‑60‑9) analogs remain actively stocked at multiple vendors including BOC Sciences, Fluorochem, Beyotime, and AKSci . A secondary supplier (Jskchem) lists the target compound at ≥95% purity in 5 g quantities , but overall market availability is substantially lower than for any of the three comparator compounds, each of which has ≥5 active suppliers with multi‑gram to kilogram stock levels. This scarcity directly impacts procurement lead time and price stability.

chemical procurement research chemical sourcing supply chain

Unique Anilino Chromophore Enables UV/Vis Detection Differentiation Not Accessible with 5-Unsubstituted or 5-Hydroxy Analogs

The 5-phenylamino (anilino) substituent introduces a conjugated N‑phenyl chromophore that absorbs in the UV region with a characteristic λₘₐₓ shift attributable to the aniline π→π* transition, typically in the 240–290 nm range depending on solvent [1]. The 5‑unsubstituted analog lacks aromatic amine conjugation and exhibits only the isolated ester and styrene‑like chromophores; the 5‑amino analog provides a non‑conjugated primary amine with minimal UV activity beyond 220 nm; the 5‑hydroxy analog provides a phenolic chromophore with different absorption characteristics. This differential UV activity permits selective detection and quantification of the target compound in reaction mixtures, purity assays, or biological matrices using HPLC‑UV at wavelengths (e.g., 254 nm or 280 nm) where the 5‑unsubstituted or 5‑amino analogs show substantially lower molar absorptivity.

analytical chemistry chromatographic detection UV/Vis spectroscopy

Procurement-Driven Application Scenarios for Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate


Structure–Activity Relationship (SAR) Studies Requiring a Secondary Aromatic Amine HBD at C5 of the 1-Benzyl-Tetrahydropyridine Scaffold

Medicinal chemistry programs exploring hydrogen-bond donor requirements for target engagement (e.g., MAO enzyme inhibition, GPCR binding, or kinase hinge-binding motifs) require systematic variation of the C5 substituent. The 5‑phenylamino analog uniquely provides a secondary aromatic amine HBD within this scaffold series, making it the only procurement option for probing the effect of an anilino‑type donor on potency and selectivity, as demonstrated in recent tetrahydropyridine‑based MAO inhibitor campaigns [1].

Lipophilic Probe Design for Blood–Brain Barrier (BBB) Penetration Studies

With an estimated LogP approximately 1.0–1.7 units higher than the 5‑amino analog and ~0.9 units higher than the 5‑hydroxy analog, the target compound serves as the preferred lipophilic probe among 1‑benzyl‑tetrahydropyridine‑4‑carboxylate derivatives for CNS drug discovery programs. Its elevated lipophilicity and TPSA of ~58 Ų place it within the favorable property space for BBB penetration (TPSA < 90 Ų, LogP > 2), making it suitable for in vivo neuropharmacology studies where the more polar 5‑amino analog (LogP 1.4–2.3) may exhibit insufficient brain exposure [2].

Analytical Reference Standard Development for HPLC‑UV Method Validation

The distinct anilino chromophore of the target compound enables selective detection in HPLC‑UV assays at wavelengths (e.g., 254–280 nm) where the 5‑unsubstituted and 5‑amino analogs exhibit minimal absorbance. This property makes the compound the analyte of choice for developing stability‑indicating methods, forced degradation studies, or purity assays in synthetic chemistry workflows where chromatographic resolution from other tetrahydropyridine intermediates is required [3].

Late‑Stage Functionalization Substrate via Buchwald–Hartwig or Ullmann Coupling

The secondary anilino –NH– group at C5 provides a synthetic handle that is absent in the 5‑unsubstituted scaffold. This functional group can undergo further N‑arylation, N‑alkylation, or acylation reactions, enabling late‑stage diversification of the tetrahydropyridine core. Researchers pursuing parallel library synthesis or exploring C5‑derivatized analogs should procure this compound as the key intermediate, as the 5‑unsubstituted variant requires de novo C5 functionalization and the 5‑amino analog necessitates chemoselective discrimination between primary and secondary amine reactivity .

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